molecular formula C24H21Cl2N3O3 B281982 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid

2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid

Cat. No. B281982
M. Wt: 470.3 g/mol
InChI Key: RVGZAVLUWWFWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism of Action

The mechanism of action of 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid involves its ability to bind to and inhibit VRACs and CFTR. By inhibiting these channels, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid can affect various cellular processes, such as cell volume regulation and chloride transport. The exact mechanism of action of 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid is still being studied, and further research is needed to fully understand its effects on cellular processes.
Biochemical and Physiological Effects:
2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its effects on VRACs and CFTR, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to inhibit the activity of other ion channels, such as the potassium channel KCa3.1. 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has also been shown to have anti-inflammatory effects and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid in lab experiments. Its specificity for VRACs and CFTR may limit its use in studying other cellular processes. In addition, its effects on ion channels may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. One area of research is to further understand its mechanism of action and its effects on cellular processes. Another area of research is to develop more specific inhibitors of VRACs and CFTR that can be used to study their role in disease pathogenesis. 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid and other small molecule inhibitors may also have potential therapeutic applications for diseases such as cystic fibrosis and cancer.
Conclusion:
In conclusion, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid is a small molecule inhibitor that has been widely used in scientific research. Its ability to inhibit VRACs and CFTR has made it a valuable tool for studying various cellular processes. While there are limitations to its use in lab experiments, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has several advantages and has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and its effects on cellular processes.

Synthesis Methods

2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3,4-dichloroaniline with piperazine to form 4-(3,4-dichlorophenyl)-1-piperazine. This intermediate is then reacted with 4-(carbomethoxy)benzoyl chloride to form the final product, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. The synthesis process has been described in detail in several scientific publications.

Scientific Research Applications

2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been used in a wide range of scientific research applications. It has been shown to be an effective inhibitor of volume-regulated anion channels (VRACs), which are important for regulating cell volume. 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has also been used to study the role of VRACs in various cellular processes, including cell migration, proliferation, and apoptosis. In addition, 2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that plays a critical role in the pathogenesis of cystic fibrosis.

properties

Molecular Formula

C24H21Cl2N3O3

Molecular Weight

470.3 g/mol

IUPAC Name

2-[[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C24H21Cl2N3O3/c25-21-10-9-18(15-22(21)26)29-13-11-28(12-14-29)17-7-5-16(6-8-17)27-23(30)19-3-1-2-4-20(19)24(31)32/h1-10,15H,11-14H2,(H,27,30)(H,31,32)

InChI Key

RVGZAVLUWWFWKV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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